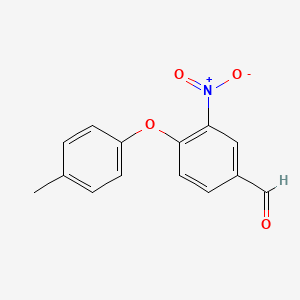
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde” seems to be a complex organic compound. It likely contains a benzene ring structure, given the presence of ‘benzene’ in its name . The ‘4-Methylphenoxy’ part suggests a methyl group (-CH3) and a phenoxy group (-OC6H5) attached to the benzene ring . The ‘3-nitro’ part indicates a nitro group (-NO2) attached to the benzene ring . The ‘carbaldehyde’ part suggests the presence of a formyl group (-CHO), which is characteristic of aldehydes .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. A related compound, 4-methyl-phenoxyacetic acid, has been studied using density functional theory (DFT) method with 6–311++G(d,p) basis set .
科学的研究の応用
Kinetic and Spectroscopic Studies
Research has demonstrated the use of nitrobenzene derivatives in studying the kinetic and spectroscopic characterization of enzyme systems. For instance, studies on the soluble methane monooxygenase enzyme system from Methylococcus capsulatus (Bath) have investigated the interactions among its components by monitoring the conversion of nitrobenzene to nitrophenol. This research provides insights into enzymatic reactions and their optimization for industrial applications (Liu et al., 1995).
Electrochemical Reduction Studies
The electrochemical behaviors of nitrobenzene and nitrophenol have been studied in various solvents, revealing complex reduction mechanisms. These findings are vital for the development of electrochemical sensors and for understanding the electrochemical properties of nitroaromatic compounds (Silvester et al., 2006).
Environmental Remediation
Nitrobenzene derivatives are key subjects in the study of environmental remediation techniques, such as the degradation of nitrophenol by lignin-degrading fungi. This research highlights the potential of biological methods for the treatment of nitroaromatic pollutants in the environment (Teramoto et al., 2004).
Photocatalytic Degradation
Studies on photocatalytic degradation of nitroaromatic compounds have shown that certain materials can effectively degrade pollutants like nitrophenol, contributing to cleaner water and soil. This research is crucial for the development of photocatalytic materials for environmental cleanup applications (Zhou et al., 2016).
Nonlinear Optical Properties
The synthesis and characterization of hydrazones related to nitroaromatic compounds have been explored for their nonlinear optical properties. These studies are significant for the advancement of optical materials for applications in photonics and optoelectronics (Naseema et al., 2010).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-methylphenoxy)-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10-2-5-12(6-3-10)19-14-7-4-11(9-16)8-13(14)15(17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJROCTSVYNQYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
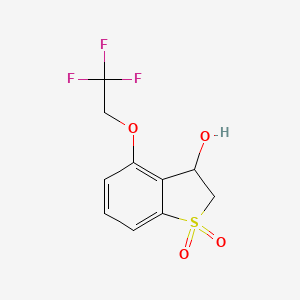
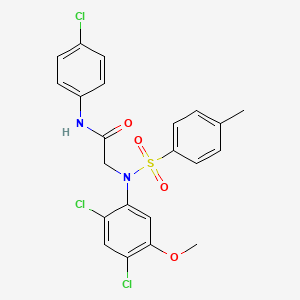
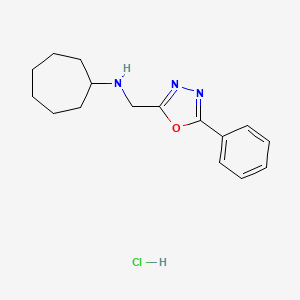


![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2748046.png)
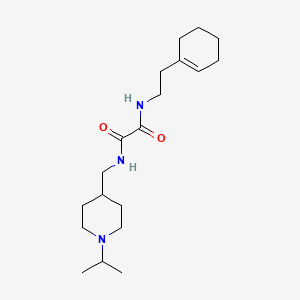

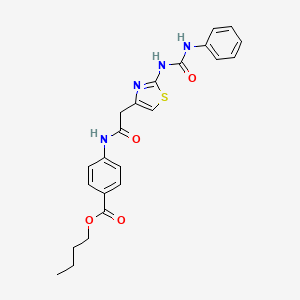
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B2748055.png)
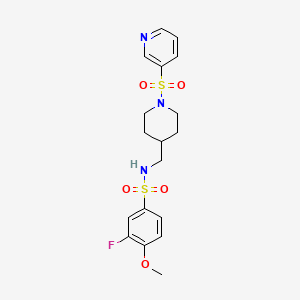
![2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748057.png)
![Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2748059.png)
![N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide](/img/structure/B2748060.png)
